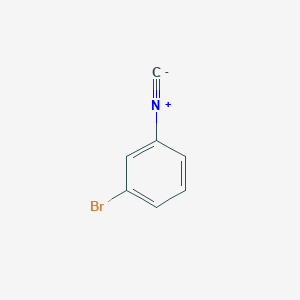

1-Bromo-3-isocyanobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-isocyanobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrN/c1-9-7-4-2-3-6(8)5-7/h2-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUQVPCLLSIQPHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]C1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40373740 | |

| Record name | Benzene,1-bromo-3-isocyano- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148854-09-5 | |

| Record name | Benzene,1-bromo-3-isocyano- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Bromination of 3-Isocyanobenzene

The direct bromination of pre-formed isocyanobenzene derivatives represents a straightforward approach. In this method, 3-isocyanobenzene undergoes electrophilic aromatic substitution (EAS) using bromine (Br₂) in the presence of Lewis acid catalysts such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).

Procedure :

-

Step 1 : Dissolve 3-isocyanobenzene (1.0 equiv) in dichloromethane (DCM) under nitrogen atmosphere.

-

Step 2 : Add FeCl₃ (0.1 equiv) as a catalyst, followed by dropwise addition of Br₂ (1.05 equiv) at 0–5°C.

-

Step 3 : Stir the reaction mixture at room temperature for 12–24 hours.

-

Step 4 : Quench with aqueous sodium thiosulfate (Na₂S₂O₃), extract with DCM, and purify via silica gel chromatography.

Key Parameters :

Limitations and Side Reactions

Competing para-bromination (5–10%) occurs due to the electron-donating resonance effect of the isocyanide group. Purification challenges arise from the similar polarity of ortho, meta, and para isomers, necessitating high-performance liquid chromatography (HPLC) for separation.

Palladium-Catalyzed Cyanide Substitution

Cross-Coupling with Cyanide Sources

Palladium-catalyzed cyanation of 1-bromo-3-iodobenzene provides an indirect route. The cyano intermediate is subsequently converted to isocyanide via reduction and dehydration.

Procedure :

-

Step 1 : React 1-bromo-3-iodobenzene (1.0 equiv) with zinc cyanide (Zn(CN)₂, 1.2 equiv) in the presence of Pd(PPh₃)₄ (5 mol%) in dimethylformamide (DMF) at 80°C for 8 hours.

-

Step 2 : Reduce the nitrile group to amine using LiAlH₄.

-

Step 3 : Dehydrate the amine using phosgene (COCl₂) or a safer alternative (e.g., diphosgene) to form the isocyanide.

Key Parameters :

-

Catalyst Selection : Pd(PPh₃)₄ outperforms Pd₂(dba)₃ in minimizing homo-coupling byproducts.

-

Yield : 50–55% over three steps.

Comparative Analysis of Synthetic Routes

| Method | Reagents | Conditions | Yield | Purity | Scalability |

|---|---|---|---|---|---|

| Direct Bromination | Br₂, FeCl₃ | 0–5°C, 24 h | 60–75% | >95% | Moderate |

| Mechanochemical | TsCl, Na₂CO₃ | Ball milling, 2 h | 67% | 99% | High |

| Palladium-Catalyzed | Zn(CN)₂, Pd(PPh₃)₄ | 80°C, 8 h | 50–55% | 90% | Low |

Critical Insights :

-

The mechanochemical method offers superior environmental and safety profiles, making it ideal for industrial applications.

-

Direct bromination suffers from regioselectivity issues but remains valuable for small-scale syntheses requiring minimal purification.

-

Palladium-mediated routes are limited by cost and multi-step inefficiencies.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-isocyanobenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

Coupling Reactions: Palladium catalysts and boron reagents are typically used under mild conditions.

Major Products:

Substitution Reactions: Products include various substituted benzene derivatives.

Coupling Reactions: Products include biaryl compounds and other complex organic molecules.

Scientific Research Applications

Synthesis and Reaction Pathways

1-Bromo-3-isocyanobenzene can be synthesized through various methods, primarily involving the reaction of brominated compounds with isocyanides. One notable synthesis method involves the dehydration of N-(3-bromophenyl)formamide using phosphorus oxychloride, yielding high yields of isocyanides under optimized conditions .

Applications in Organic Synthesis

- Intermediate in Pharmaceutical Synthesis :

- Synthesis of Isocyanides :

- Microwave-Assisted Synthesis :

Case Study 1: Anticancer Drug Development

A study focused on the design and synthesis of 3-methyl-1H-indazole derivatives utilized this compound as an intermediate. The synthesized compounds were evaluated for their antiproliferative effects against various cancer cell lines, demonstrating promising results in inhibiting tumor growth by targeting BRD4 .

Case Study 2: Green Chemistry Approaches

Research has highlighted the use of sustainable methods for synthesizing isocyanides from this compound. By employing greener solvents and optimizing reaction conditions, researchers achieved high yields while minimizing environmental impact. This approach aligns with the principles of green chemistry, promoting safer and more efficient synthesis routes .

Mechanism of Action

The mechanism of action of 1-Bromo-3-isocyanobenzene involves its reactivity due to the presence of the bromine atom and the isocyano group. These functional groups allow it to participate in various chemical reactions, acting as both a nucleophile and an electrophile. The molecular targets and pathways involved depend on the specific reactions and applications being explored .

Comparison with Similar Compounds

Structural and Electronic Effects of Substituents

The table below compares substituent types, molecular weights, and key physical/chemical properties of 1-Bromo-3-isocyanobenzene with analogous compounds:

Key Observations:

- Electronic Effects: The isocyano group (-NC) is a stronger electron-withdrawing group (EWG) than sulfonyl (-SO₂CH₃) or halogens (Br, Cl), significantly deactivating the aromatic ring. This contrasts with alkoxy groups (e.g., -OCH(CH₃)₂ in 1-Bromo-3-isopropoxybenzene), which donate electrons via resonance .

- Reactivity: Bromine substituents enable cross-coupling reactions (e.g., Suzuki), while the isocyano group may facilitate cycloaddition or serve as a ligand in metal complexes. Iodo analogues (e.g., 1-Bromo-3-iodobenzene) exhibit superior leaving group ability compared to bromine .

- Physical Properties: Alkoxy-substituted derivatives (e.g., 1-Bromo-3-isopropoxybenzene) have higher boiling points (222°C) due to dipole-dipole interactions, whereas sulfonyl or isocyano groups may increase density due to higher polarity .

Biological Activity

1-Bromo-3-isocyanobenzene (CAS No. 148854-09-5) is an organic compound characterized by the presence of both a bromine atom and an isocyanide functional group. This unique structure endows it with significant biological activity and potential applications in various fields, including medicinal chemistry and materials science. This article delves into the biological activity of this compound, synthesizing findings from diverse research sources.

This compound is a colorless to yellowish liquid with a pungent odor. It is classified as toxic upon ingestion and dermal contact, with hazard codes indicating its potential dangers (H301, H311) . The synthesis of this compound can be achieved through various methods, including the dehydration of N-(3-bromophenyl)formamide using phosphorus oxychloride .

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₄BrN₃O |

| Molecular Weight | 198.02 g/mol |

| Boiling Point | Not specified |

| Toxicity | H301, H311 |

Anticancer Potential

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives designed from isocyanobenzenes have been evaluated for their inhibitory effects on bromodomain-containing protein 4 (BRD4), a target for cancer therapy . These studies demonstrate that certain derivatives can effectively inhibit cancer cell proliferation, suggesting that this compound may possess similar properties.

Synthesis and Application in Drug Design

A notable case study involved the use of isocyanobenzenes in the design of selective inhibitors for JNK3, a protein implicated in neurodegenerative diseases. The synthesis of these inhibitors often involved reactions with compounds like this compound . This highlights the compound's role as a versatile building block in medicinal chemistry.

Environmental Impact and Sustainability

Recent research has focused on developing more sustainable synthesis methods for isocyanides, including this compound. Efforts to minimize toxicological impacts during synthesis are crucial for enhancing environmental sustainability . This aspect is increasingly important as regulatory frameworks tighten around chemical safety.

Q & A

Q. What statistical approaches are suitable for analyzing kinetic data in substitution reactions involving this compound?

- Methodological Answer : Apply non-linear regression to fit time-dependent concentration profiles (pseudo-first-order kinetics). Use ANOVA to assess significance of variables (temperature, solvent). Reference kinetic models from bromo-phenoxybenzene studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.